molecular formula C9H9BN2O3 B1519965 (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid CAS No. 913835-70-8

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Cat. No. B1519965
M. Wt: 203.99 g/mol
InChI Key: SPSKFVHUUJWUPB-UHFFFAOYSA-N
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Description

Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of oxadiazoles was achieved by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield was reported to be 92% .


Molecular Structure Analysis

The molecular structure of oxadiazole consists of a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .

Scientific Research Applications

Fluorescence Probes and Sensing

A study by Selvaraj et al. (2019) developed a boronic acid derivative, functionalized with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl (IOP) moiety. This derivative was used as a "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, showing high selectivity and sensitivity under physiological conditions. This derivative was also successfully applied in bioimaging to detect intracellular Fe3+ and F- in living HeLa cells, demonstrating its utility in biological research (Selvaraj et al., 2019).

Optoelectronic Device Materials

Liu et al. (2007) studied new oxadiazole derivatives as promising materials for electron transport in optoelectronic devices. They synthesized derivatives like 2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole and characterized them for their thermal, optical, and electrochemical properties. These derivatives showed good thermal stability and low orbital energy levels, making them suitable for use in organic optoelectronic devices (Liu, Zhao, & Huang, 2007).

Synthesis of Novel Boron Heterocycles

Kotali et al. (2017) reported the synthesis of 4-phenyl-2-aryl-8-methyl-6-oxo-7-phenylhydrazo-2H,4H,6H,7H,8H[1,3,4,2]-oxadiazaborolo[2,3-b][1,3,2]oxazaborines via the reaction of phenylboronic acid with various N-acylhydrazones. These derivatives represent a new class of zwitterionic, tetrahedral boron heterocycles, which can have significant implications in material science and organic chemistry (Kotali et al., 2017).

Luminescent Iridium-Boronic Acid Complexes

Hashemzadeh et al. (2020) prepared a family of Ir(iii) complexes containing boronic acid groups, which were investigated as luminescent sensors for carbohydrates. These complexes displayed the ability to form boronic acid cyclic esters with simple sugars like glucose and fructose, indicating their potential application in carbohydrate sensing (Hashemzadeh et al., 2020).

Corrosion Inhibition Properties

Ammal et al. (2018) explored the corrosion inhibition properties of oxadiazole derivatives for mild steel in sulfuric acid. The study found that these compounds act as protective layers on mild steel surfaces, showcasing their potential industrial application in corrosion inhibition (Ammal, Prajila, & Joseph, 2018).

Future Directions

The future directions of research on oxadiazoles could involve further exploration of their broad range of chemical and biological properties . The derivatives of the oxadiazole nucleus have become important synthons in the development of new drugs . Therefore, more research could be conducted to discover new drugs based on oxadiazoles.

properties

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSKFVHUUJWUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(O2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657152
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

CAS RN

913835-70-8
Record name (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org

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